molecular formula C10H8ClNO2S B15198330 Ethyl 3-chlorothieno[2,3-c]pyridine-2-carboxylate

Ethyl 3-chlorothieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B15198330
M. Wt: 241.69 g/mol
InChI Key: RVBQJGCHQMQDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chlorothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thieno[2,3-c]pyridine family. This compound is characterized by its bicyclic structure, which includes a thiophene ring fused to a pyridine ring. The presence of a chlorine atom at the 3-position and an ethyl ester group at the 2-position of the pyridine ring makes it a unique and versatile molecule. It is widely used in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-chlorothieno[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[2,3-c]pyridine derivatives . Another approach includes the use of β-keto amides, which are cyclized using pyrrolidine in toluene with calcium chloride as a desiccant .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chlorothieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are applied.

Major Products Formed

    Substitution Products: Various substituted thieno[2,3-c]pyridine derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols.

    Hydrolysis Products: Carboxylic acids.

Scientific Research Applications

Ethyl 3-chlorothieno[2,3-c]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-chlorothieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity . This interaction can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Ethyl 3-chlorothieno[2,3-c]pyridine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

ethyl 3-chlorothieno[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C10H8ClNO2S/c1-2-14-10(13)9-8(11)6-3-4-12-5-7(6)15-9/h3-5H,2H2,1H3

InChI Key

RVBQJGCHQMQDTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=NC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.